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Compound of Interest

Compound Name:
(3-Amino-4-

bromophenyl)methanol

Cat. No.: B578712 Get Quote

In the landscape of modern medicinal chemistry, the efficiency of drug discovery is often

dictated by the strategic utility of key chemical building blocks. 3-Amino-4-bromobenzyl alcohol

(CAS No. 1261666-42-5) emerges as a molecule of significant interest for researchers,

scientists, and drug development professionals.[1][2] Its structure is deceptively simple, yet it

houses a powerful combination of three distinct functional groups on a single phenyl ring: a

primary amine, a bromine atom, and a benzylic alcohol. This trifunctional arrangement provides

orthogonal chemical handles, enabling a diversity-oriented synthesis approach for creating vast

libraries of novel compounds. The strategic placement of the bromo and amino substituents

makes it a particularly valuable synthon for probing structure-activity relationships (SAR) in

complex biological targets.

This guide provides a senior-level perspective on the core attributes of 3-Amino-4-bromobenzyl

alcohol, moving beyond simple data recitation to explain the causality behind its synthesis,

reactivity, and application in sophisticated drug design programs.

Part 1: Physicochemical and Structural Analysis
The utility of any chemical scaffold begins with a thorough understanding of its fundamental

properties. 3-Amino-4-bromobenzyl alcohol, also known by its synonym (3-Amino-4-
bromophenyl)methanol, possesses a unique electronic and steric profile that underpins its

reactivity.[1][2]
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Core Properties
A summary of the key physicochemical properties for 3-Amino-4-bromobenzyl alcohol is

presented below. These values are critical for reaction planning, purification, and formulation

development.

Property Value Source

CAS Number 1261666-42-5 [1][2]

Molecular Formula C₇H₈BrNO [1][2]

Molecular Weight 202.05 g/mol [1]

Appearance
Expected to be a solid

(Isomers are solids)
[3]

Topological Polar Surface Area

(TPSA)
46.25 Å² [1]

LogP (Computed) 1.52 [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 2 [1]

Rotatable Bonds 1 [1]

Predicted Spectroscopic Signatures
While a dedicated public spectrum for this specific isomer is not readily available, its structure

allows for a confident prediction of its key spectroscopic features based on well-established

principles and data from close isomers like 2-Amino-5-bromobenzyl alcohol.[4]

¹H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic

region should display three distinct signals corresponding to the protons on the trisubstituted

ring, with splitting patterns dictated by their ortho, meta, and para relationships. A singlet (or

a doublet if coupled to the hydroxyl proton) would appear around 4.5-4.7 ppm for the

benzylic methylene (-CH₂OH) protons. Broad signals for the amine (-NH₂) and hydroxyl (-

OH) protons would also be present, with chemical shifts that are highly dependent on solvent

and concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemscene.com/product/1261666-42-5.html
https://m.chemicalbook.com/ProdSupplierGWCB52655771_EN.htm
https://www.chemscene.com/product/1261666-42-5.html
https://m.chemicalbook.com/ProdSupplierGWCB52655771_EN.htm
https://www.chemscene.com/product/1261666-42-5.html
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA13180~~PDF~~MTR~~CGV4~~EN~~2025-09-05%2010:43:51~~2-Aminobenzyl%20alcohol~~
https://www.chemscene.com/product/1261666-42-5.html
https://www.chemscene.com/product/1261666-42-5.html
https://www.chemscene.com/product/1261666-42-5.html
https://www.chemscene.com/product/1261666-42-5.html
https://www.chemscene.com/product/1261666-42-5.html
http://orgsyn.org/demo.aspx?prep=v90p0240
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: The carbon NMR would show seven distinct signals. The signal for the carbon

bearing the bromine atom (C-Br) would be shifted upfield relative to the others in the

aromatic region. The benzylic carbon (-CH₂OH) would appear around 60-65 ppm.

IR Spectroscopy: The infrared spectrum would be characterized by strong, broad

absorptions in the 3200-3500 cm⁻¹ region, corresponding to the O-H and N-H stretching

vibrations. A C-Br stretching band would be visible in the fingerprint region, typically around

500-600 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the

molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, due to the presence of the

bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Part 2: Synthesis Methodology: Accessing the
Scaffold
The practical utility of a building block is contingent on its accessibility. The synthesis of 3-

Amino-4-bromobenzyl alcohol can be efficiently achieved via the reduction of a corresponding

carboxylic acid or aldehyde precursor. The most common and reliable laboratory-scale method

involves the reduction of 3-amino-4-bromobenzoic acid.

Workflow: Reduction of 3-Amino-4-bromobenzoic Acid
The choice of reducing agent is critical. While sodium borohydride is a mild reagent suitable for

aldehydes and ketones, it is generally ineffective for reducing carboxylic acids.[5] Therefore, a

more powerful hydride donor, such as Lithium Aluminum Hydride (LiAlH₄), is the reagent of

choice for this transformation.[4] The causality is clear: the high polarization of the Al-H bond in

LiAlH₄ makes the hydride sufficiently nucleophilic to attack the carboxylate carbon.

3-Amino-4-bromobenzoic acid 1. LiAlH₄

2. Dry THF (Solvent)
Dissolve Reduction

(0°C to RT)
Add Reagent Quench & Workup

(H₂O, NaOH)
Reaction Complete (TLC) 3-Amino-4-bromobenzyl alcoholIsolate & Purify
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Caption: Proposed synthesis workflow for 3-Amino-4-bromobenzyl alcohol.

Experimental Protocol (Self-Validating System)
This protocol is based on established procedures for the LiAlH₄ reduction of aromatic

carboxylic acids.[4] Each step includes built-in checks and rationale to ensure safety and

success.

Inert Atmosphere & Anhydrous Conditions: To a flame-dried, three-neck round-bottomed

flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-amino-4-

bromobenzoic acid (1.0 equiv). Dissolve the acid in anhydrous tetrahydrofuran (THF).

Causality: LiAlH₄ reacts violently with water.[4] An inert atmosphere and dry solvent are

mandatory to prevent quenching of the reagent and to mitigate fire risk.

Reagent Addition (Controlled): Cool the solution to 0°C in an ice bath. Slowly add LiAlH₄

(approx. 2.5-3.0 equiv) portion-wise.

Causality: The reaction is highly exothermic. Slow, portion-wise addition at low

temperature is a critical safety measure to control the reaction rate and prevent a

dangerous thermal runaway. An excess of LiAlH₄ is used to ensure complete reduction of

both the carboxylic acid and any potential side reactions with the amine proton.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm slowly

to room temperature and stir overnight. The reaction progress should be monitored by Thin-

Layer Chromatography (TLC), checking for the disappearance of the starting material.

Trustworthiness: TLC provides a direct, real-time validation of reaction completion,

preventing premature workup and ensuring maximum yield.

Quenching (Critical Safety Step): Once the reaction is complete, cool the flask again to 0°C.

Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15%

aqueous NaOH solution, and then more water (Fieser workup).

Causality: This sequential addition is a standard and safe procedure for decomposing

excess LiAlH₄. It results in the formation of granular aluminum salts that are easily
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filterable, simplifying purification. Rushing this step can cause a violent evolution of

hydrogen gas.

Isolation and Purification: Filter the resulting slurry through a pad of Celite®, washing the

filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

The product can be further purified by recrystallization or column chromatography.

Part 3: Chemical Reactivity and Strategic
Applications
The synthetic power of 3-Amino-4-bromobenzyl alcohol lies in the differential reactivity of its

three functional groups, allowing for selective chemical modifications.
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Caption: Reactivity map illustrating the synthetic versatility of the core scaffold.

The Amino Group: As a nucleophilic primary amine, this group is readily acylated to form

amides, sulfonated to form sulfonamides, or alkylated. It can also be converted into a

diazonium salt, which is a gateway to a wide array of transformations (e.g., Sandmeyer

reactions).

The Benzylic Alcohol: The primary alcohol can be oxidized under mild conditions (e.g., with

PCC or Dess-Martin periodinane) to the corresponding 3-amino-4-bromobenzaldehyde, or

under stronger conditions to the carboxylic acid. It can also be converted into a better leaving
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group (e.g., a tosylate or a bromide via the Appel reaction) for subsequent nucleophilic

substitution to form ethers or other derivatives.[6]

The Bromine Atom: The bromine atom is a key handle for transition-metal-catalyzed cross-

coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-

Hartwig amination reactions, allowing for the introduction of diverse aryl, alkyl, or amino

substituents at this position. This is particularly powerful for late-stage functionalization in a

drug discovery campaign.

Application in Drug Design: A Scaffold for Kinase and
Topoisomerase Inhibitors
The true value of 3-Amino-4-bromobenzyl alcohol is realized when these chemical handles are

used to construct molecules targeting disease-relevant proteins. The bromo-amino-phenyl motif

is a common feature in many bioactive compounds.

Halogen Bonding: The bromine atom is not merely a site for cross-coupling; it can act as a

halogen bond donor. This is a non-covalent interaction where the electropositive region on

the halogen (the σ-hole) interacts with a Lewis basic site (like a carbonyl oxygen or a

nitrogen) on a protein target. This interaction can significantly enhance binding affinity and

selectivity.[7]

Case Study Perspective: Recent research has demonstrated the efficacy of scaffolds

containing a 2-(4-bromobenzyl) moiety tethered to a heterocyclic core, such as

thienopyrimidines, as potent anticancer agents.[8] These molecules were designed to act as

dual inhibitors of Topoisomerase I and II. The 4-bromobenzyl group plays a critical role in

occupying a hydrophobic pocket in the enzyme's active site. By analogy, 3-Amino-4-

bromobenzyl alcohol provides an ideal starting point to synthesize novel libraries based on

this principle. The amino group allows for the attachment of various heterocyclic systems,

while the bromine provides the key interaction point, and the benzylic position can be further

modified to optimize solubility and pharmacokinetic properties.

Part 4: Safety and Handling
As a substituted benzyl alcohol, 3-Amino-4-bromobenzyl alcohol is expected to have hazards

consistent with its class. While a specific SDS is not available, data from close isomers provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.organic-chemistry.org/synthesis/C1Br/alkylbromides.shtm
https://jms.ump.edu.pl/index.php/JMS/article/view/1128
https://pmc.ncbi.nlm.nih.gov/articles/PMC11650380/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a reliable guide for safe handling.[3][9][10]
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Hazard Category
Precautionary Measures
and Response

Source (by Analogy)

Health Hazards

Causes skin and serious eye

irritation. May cause

respiratory irritation. Harmful if

swallowed.

[3][9][10]

Personal Protective Equipment

(PPE)

Wear protective gloves,

protective clothing, eye

protection (goggles), and face

protection. Use a dust mask or

respirator in poorly ventilated

areas.

[9]

Handling

Use only outdoors or in a well-

ventilated area (fume hood).

Avoid breathing dust. Wash

hands and exposed skin

thoroughly after handling.

[9][10]

First Aid

Eyes: Rinse cautiously with

water for several minutes.

Remove contact lenses if

present and easy to do. Skin:

Wash with plenty of soap and

water. Inhalation: Remove

person to fresh air. Ingestion:

Call a POISON CENTER or

doctor if you feel unwell.

[3][9]

Storage

Store in a well-ventilated

place. Keep container tightly

closed in a dry, cool place.

Protect from light.

[1][9]

Disposal

Dispose of contents/container

to an approved waste disposal

plant in accordance with local,

state, and federal regulations.

[9]
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Conclusion
3-Amino-4-bromobenzyl alcohol is more than just a chemical intermediate; it is a strategically

designed scaffold for accelerating drug discovery. Its trifunctional nature provides chemists with

a versatile toolkit for synthesizing diverse and complex molecules with high "drug-like"

potential. From its accessible synthesis to the orthogonal reactivity of its functional groups, this

compound empowers researchers to efficiently explore chemical space and develop potent and

selective modulators of biological targets. A comprehensive understanding of its properties,

synthesis, and reactivity, as detailed in this guide, is the first step toward unlocking its full

potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b578712#3-amino-4-bromobenzyl-alcohol-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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